

Fgfr4-IN-22: Application Notes and In Vivo Experimental Protocols

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Compound of Interest		
Compound Name:	Fgfr4-IN-22	
Cat. No.:	B15575350	Get Quote

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Introduction

Fibroblast growth factor receptor 4 (FGFR4) is a receptor tyrosine kinase that has emerged as a promising therapeutic target in oncology, particularly for hepatocellular carcinoma (HCC) where the FGF19-FGFR4 signaling axis is often aberrantly activated.[1][2] **Fgfr4-IN-22** (also known as compound 10f) is a potent and selective inhibitor of FGFR4, with a reported half-maximal inhibitory concentration (IC50) of 5.4 nM.[3][4] This high potency and selectivity make **Fgfr4-IN-22** a valuable research tool for studying the biological functions of FGFR4 and a potential lead compound for the development of anti-cancer therapeutics.[3][4]

This document provides detailed application notes and a representative protocol for in vivo experiments using a selective FGFR4 inhibitor like **Fgfr4-IN-22**. Due to the limited publicly available in vivo data for **Fgfr4-IN-22**, the experimental protocol is based on established methodologies for other well-characterized selective FGFR4 inhibitors, such as BLU9931.

Data Presentation

In Vitro Potency of Fgfr4-IN-22

Compound	Target	IC50 (nM)	Assay Type	Reference
Fgfr4-IN-22	FGFR4	5.4	Biochemical Assay	[3][4]



Representative In Vivo Efficacy of Selective FGFR4 Inhibitors

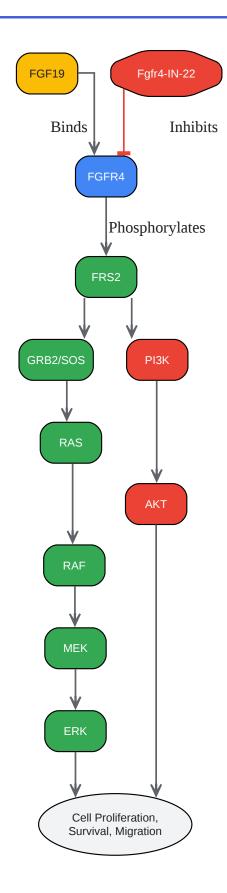
The following table summarizes in vivo data for BLU9931, a well-studied selective FGFR4 inhibitor, which can serve as a reference for designing studies with **Fgfr4-IN-22**.

Compound	Cancer Model	Dosing Regimen	Tumor Growth Inhibition (TGI)	Reference
BLU9931	Hep 3B HCC Xenograft	100 mg/kg, BID, PO	Significant antitumor activity, including complete responses	[1]

Signaling Pathway

The FGFR4 signaling cascade plays a crucial role in cell proliferation, survival, and migration. Upon binding of its ligand, primarily FGF19, FGFR4 dimerizes and undergoes autophosphorylation, leading to the activation of downstream signaling pathways, including the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT pathways.[1][2][5]





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Caption: FGFR4 Signaling Pathway and Inhibition by Fgfr4-IN-22.



Experimental Protocols In Vivo Antitumor Efficacy Study in a Xenograft Model

This protocol describes a representative study to evaluate the in vivo efficacy of a selective FGFR4 inhibitor, such as **Fgfr4-IN-22**, in a subcutaneous xenograft model of human hepatocellular carcinoma.

- 1. Cell Line and Animal Model
- Cell Line: Hep 3B or another suitable HCC cell line with known FGF19-FGFR4 pathway activation.
- Animal Model: Female athymic nude mice (e.g., BALB/c nude), 6-8 weeks old.
- 2. Tumor Implantation
- Culture Hep 3B cells to ~80% confluency.
- Harvest and resuspend cells in a 1:1 mixture of sterile phosphate-buffered saline (PBS) and Matrigel.
- Subcutaneously inject 5 x 10⁶ cells in a volume of 100 μ L into the right flank of each mouse.
- 3. Tumor Growth Monitoring and Group Randomization
- Monitor tumor growth by caliper measurements at least twice a week.
- Calculate tumor volume using the formula: (Length x Width^2) / 2.
- When tumors reach an average volume of 150-200 mm³, randomize the mice into treatment and control groups (n=8-10 mice per group).
- 4. Formulation and Administration of Fgfr4-IN-22
- Formulation: Prepare a formulation of Fgfr4-IN-22 suitable for oral gavage (e.g., in 0.5% methylcellulose with 0.2% Tween 80). The exact formulation may need to be optimized based on the physicochemical properties of the compound.



- Dosage: Based on preclinical studies of similar compounds, a starting dose range of 25-100 mg/kg, administered orally (PO) twice daily (BID), can be considered. Dose-finding studies are recommended.
- Administration: Administer the formulated compound or vehicle control to the respective groups via oral gavage at the determined dose and schedule for a specified duration (e.g., 21-28 days).

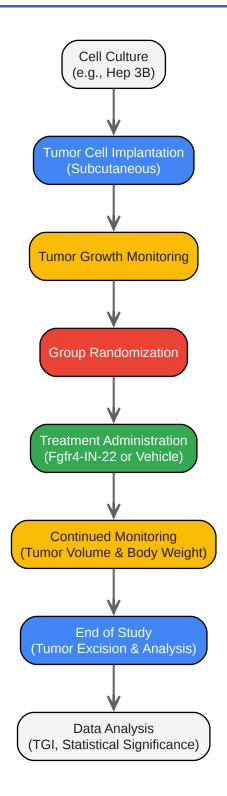
5. Efficacy Evaluation

- Continue to monitor tumor volume and body weight at least twice a week throughout the study.
- At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., pharmacodynamics, histology).
- Calculate the tumor growth inhibition (TGI) for each treatment group compared to the vehicle control group.
- 6. Pharmacodynamic (PD) Analysis (Optional)
- Collect tumor and plasma samples at specified time points after the final dose to assess target engagement.
- Analyze tumor lysates by Western blotting for levels of phosphorylated FGFR4 (p-FGFR4) and downstream signaling proteins (e.g., p-ERK, p-AKT) to confirm target inhibition.

Experimental Workflow Diagram

The following diagram illustrates the general workflow for an in vivo efficacy study of an FGFR4 inhibitor.





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Caption: General workflow for an in vivo anti-tumor efficacy study.

Conclusion



Fgfr4-IN-22 is a potent and selective FGFR4 inhibitor with potential for development as an anticancer therapeutic. The provided application notes and representative in vivo protocol offer a framework for researchers to design and conduct preclinical studies to evaluate its efficacy. It is crucial to perform appropriate formulation and dose-range finding studies to optimize the in vivo experimental conditions for **Fgfr4-IN-22**. Further investigation into the pharmacokinetics and pharmacodynamics of this compound will be essential to fully characterize its therapeutic potential.

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